The compound (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a small molecule classified primarily as an experimental drug. Its structure includes a butanoic acid backbone with various functional groups, making it of interest in pharmaceutical research. The compound is identified by the DrugBank Accession Number DB08396 and has a molecular formula of with an average molecular weight of approximately 274.276 g/mol .
The synthesis of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds often utilize techniques such as:
The synthesis may require controlling reaction conditions such as temperature, pH, and reaction time to achieve the desired stereochemistry and yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress and purity of the reactions.
The molecular structure of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid features:
The compound's structural representation can be summarized by its SMILES notation: OC(=O)CCCNC=C1N=C(OC1=O)C1=CC=CC=C1
.
Key structural data includes:
This compound can participate in various chemical reactions typical for amides and carboxylic acids, including:
The reactivity is influenced by the presence of functional groups such as the carbonyl and amino groups, which can engage in nucleophilic attacks or electrophilic substitutions depending on the reaction conditions.
Data on specific interactions remains sparse, necessitating further investigation into its pharmacodynamics.
Key physical properties include:
Chemical properties include:
Relevant data on solubility and stability under different conditions would enhance understanding but is currently limited .
This compound holds potential applications in pharmaceutical research, particularly in drug development targeting specific biological pathways. Its structure suggests possible uses in developing therapeutics for diseases involving enzyme dysregulation or receptor-mediated signaling pathways. Further studies could elucidate its efficacy and safety profile in clinical settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: